molecular formula C6H11Na2O9P B1339503 beta-D-Glucopyranose, 1-(dihydrogen phosphate), disodium salt CAS No. 83833-15-2

beta-D-Glucopyranose, 1-(dihydrogen phosphate), disodium salt

Cat. No. B1339503
CAS RN: 83833-15-2
M. Wt: 304.1 g/mol
InChI Key: DCOZWBXYGZXXRX-UZUGEDCSSA-L
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Description

Beta-D-Glucopyranose, 1-(dihydrogen phosphate), disodium salt is a disodium salt of the dihydrogen phosphate ester of beta-D-Glucopyranose . It contains two sodium ions in addition to the glucose molecule and the phosphate group . It is commonly used as a buffering agent and a stabilizer in pharmaceuticals and food products .


Synthesis Analysis

An efficient and convenient synthetic route to glycosyl phosphites and phosphates has been developed that uses dibenzyl N,N-diethylphosphoramidite as a phosphitylating reagent .


Molecular Structure Analysis

The molecular formula of Beta-D-Glucopyranose, 1-(dihydrogen phosphate), disodium salt is C6H11Na2O9P . The molecular weight is 304.10 .


Chemical Reactions Analysis

The phosphates are useful for the synthesis of sugar nucleotides, and the phosphites are effective glycosylation reagents .


Physical And Chemical Properties Analysis

Beta-D-Glucopyranose, 1-(dihydrogen phosphate), disodium salt appears as a white to almost white powder or crystal . It is heat sensitive and should be stored at temperatures below 0°C .

Scientific Research Applications

  • Summary of the Application : GAPDH catalyzes the conversion of D-glyceraldehyde 3-phosphate to D-glycerate 1,3-bisphosphate in the 6th critical step in glycolysis . This process, known as aerobic glycolysis or the Warburg effect, is a hallmark of cancer cell glucose metabolism and plays a crucial role in the activation of various types of immune cells . Therefore, GAPDH is an attractive therapeutic target for cancer and autoimmune diseases .
  • Methods of Application or Experimental Procedures : A high-throughput enzymatic screening assay was developed to discover that PGG is an inhibitor of GAPDH .
  • Results or Outcomes : PGG blocks GAPDH activity by a reversible and NAD+ and Pi competitive mechanism . It binds to a region that disrupts NAD+ and inorganic phosphate binding, resulting in a distal conformational change at the GAPDH tetramer interface . Moreover, PGG inhibits LPS-stimulated macrophage activation by specific downregulation of GAPDH-dependent glucose consumption and lactate production .

Future Directions

Beta-D-Glucopyranose, 1-(dihydrogen phosphate), disodium salt is a biochemical reagent that can be used as a biological material or organic compound for life science related research . Its future directions could include its use in the development of new biochemical assays and in the synthesis of new organic compounds .

properties

IUPAC Name

disodium;[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P.2Na/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3-,4+,5-,6+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOZWBXYGZXXRX-UZUGEDCSSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Na2O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601003916
Record name Disodium 1-O-phosphonatohexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601003916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-D-Glucopyranose, 1-(dihydrogen phosphate), disodium salt

CAS RN

83833-15-2
Record name beta-Glucose-1-phosphate disodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083833152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 1-O-phosphonatohexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601003916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-d-Glucopyranose, 1-(dihydrogen phosphate), disodium salt
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name .BETA.-GLUCOSE-1-PHOSPHATE DISODIUM
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